molecular formula C24H22N4OS B2533353 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 877796-99-1

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone

Cat. No. B2533353
CAS RN: 877796-99-1
M. Wt: 414.53
InChI Key: YZDKUIKZEASQBB-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl moiety, and a thioethanone moiety . These moieties are common in medicinal chemistry and could impart various biological activities to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 3,4-dihydroquinoline ring, a pyrazolopyrimidine ring, and a thioethanone group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 3,4-dihydroquinoline and pyrazolopyrimidine rings might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Properties such as solubility, melting point, boiling point, and stability could be predicted based on the properties of similar compounds .

Scientific Research Applications

Synthesis Techniques

Research has explored various synthesis methods for compounds structurally related to "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone," highlighting advancements in efficient, yield-improving synthesis techniques. For instance, comparative studies on the synthesis of quinoxaline derivatives have demonstrated the advantages of ultrasound irradiation over conventional heating, offering shorter reaction times and higher yields (Abdula, Salman, & Mohammed, 2018).

Biological Activities

The compound's related research indicates significant antituberculosis and cytotoxic activities in derivatives of heteroarylthioquinoline, suggesting potential pharmaceutical applications. Specifically, certain 3-heteroarylthioquinoline derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cell lines (Chitra et al., 2011).

Potential Pharmaceutical Applications

The structural motifs within "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone" are present in compounds that have been investigated for their pharmacological potential. For example, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with varying biological activities, indicating the relevance of this chemical structure in medicinal chemistry research (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antimicrobial and Antifungal Activities

Compounds containing similar structural frameworks have demonstrated promising antimicrobial and antifungal properties. This suggests that "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone" and its derivatives could be explored for applications in treating bacterial and fungal infections (Hassan & Farouk, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential use in medicinal chemistry, given the biological activity associated with its structural components .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c1-17-14-23(28-24(26-17)20(15-25-28)18-8-3-2-4-9-18)30-16-22(29)27-13-7-11-19-10-5-6-12-21(19)27/h2-6,8-10,12,14-15H,7,11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDKUIKZEASQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone

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